methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate
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Overview
Description
Methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate is a complex organic compound characterized by its quinoline core structure, which is substituted with various functional groups including a fluorine atom, a methoxy group, and a methyl group
Mechanism of Action
Target of Action
The primary target of methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate is the RET protein . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration .
Mode of Action
This compound interacts with its target by inhibiting the RET signaling pathway . This compound has been shown to be more effective at inhibiting cell proliferation in RET-mutated cell lines compared to other multi-kinase inhibitors .
Biochemical Pathways
The compound affects the RET signaling pathway , which is involved in cell growth and differentiation . By inhibiting this pathway, the compound can potentially halt the proliferation of cancer cells with RET mutations .
Pharmacokinetics
The compound’s effectiveness in inhibiting ret-mutated cell lines suggests it may have good bioavailability .
Result of Action
The inhibition of the RET signaling pathway by this compound results in the suppression of cell proliferation in RET-mutated cell lines . This suggests that the compound could have potential therapeutic applications in the treatment of cancers with RET mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be performed to reduce the quinoline ring or other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substituent.
Major Products Formed:
Oxidation: Quinone derivatives, such as 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2,3-dione.
Reduction: Reduced quinoline derivatives, such as 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylic acid.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Comparison with Similar Compounds
8-Fluoroquinoline: Similar to the target compound but lacks the methoxy and methyl groups.
4-[(2-Methoxy-5-methylphenyl)amino]quinoline-2-carboxylate: Similar structure but without the fluorine atom.
Methyl 8-fluoro-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate: Similar but with a different position of the methoxy group.
Uniqueness: The presence of both the fluorine atom and the methoxy group in the target compound provides unique chemical and biological properties that distinguish it from similar compounds. These modifications can enhance its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 8-fluoro-4-(2-methoxy-5-methylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-11-7-8-17(24-2)15(9-11)21-14-10-16(19(23)25-3)22-18-12(14)5-4-6-13(18)20/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHWRQHMQSHXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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